1-(Oxiran-2-yl)cyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

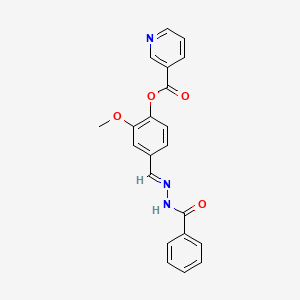

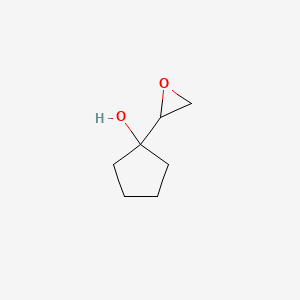

1-(Oxiran-2-yl)cyclopentan-1-ol, also known as 1-[(oxiran-2-yl)methyl]cyclopentan-1-ol, is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . This compound is typically stored at 4°C and is in liquid form .

Synthesis Analysis

The synthesis of compounds similar to 1-(Oxiran-2-yl)cyclopentan-1-ol has been reported in the literature. For instance, a one-pot synthesis of 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment was performed by the reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .Molecular Structure Analysis

The InChI code for 1-(Oxiran-2-yl)cyclopentan-1-ol is 1S/C8H14O2/c9-8(3-1-2-4-8)5-7-6-10-7/h7,9H,1-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

1-(Oxiran-2-yl)cyclopentan-1-ol is a liquid at room temperature . It has a molecular weight of 128.17 . The compound is typically stored at 4°C .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Oxiran-2-yl)cyclopentan-1-ol, focusing on six unique fields:

Pharmaceutical Development

1-(Oxiran-2-yl)cyclopentan-1-ol is a versatile compound in pharmaceutical research due to its unique chemical structure. It can be used as a building block for synthesizing various bioactive molecules. Researchers explore its potential in developing new drugs, particularly those targeting metabolic and infectious diseases. Its epoxide group is reactive, allowing for the creation of complex molecular architectures that can interact with biological targets effectively .

Organic Synthesis

In organic chemistry, 1-(Oxiran-2-yl)cyclopentan-1-ol serves as a valuable intermediate. Its ability to undergo ring-opening reactions makes it useful for synthesizing a wide range of organic compounds. This property is particularly beneficial in the synthesis of complex natural products and pharmaceuticals, where precise control over molecular structure is crucial.

Material Science

The compound’s unique structure and reactivity make it a candidate for developing new materials. Researchers investigate its use in creating polymers and resins with specific properties, such as enhanced strength, flexibility, or thermal stability. These materials have potential applications in various industries, including automotive, aerospace, and electronics .

Catalysis

1-(Oxiran-2-yl)cyclopentan-1-ol is studied for its role in catalytic processes. Its epoxide group can participate in catalytic cycles, facilitating reactions that are otherwise challenging to achieve. This makes it a valuable component in designing new catalysts for chemical transformations, including those used in industrial processes to produce fine chemicals and pharmaceuticals .

Safety and Hazards

Orientations Futures

The diverse biological activity of compounds similar to 1-(Oxiran-2-yl)cyclopentan-1-ol makes the search for simple methods for their synthesis relevant . Multicomponent reactions are often used for the synthesis of biologically active compounds . The main advantage of this approach is its one-stage technique, where the starting materials are mixed in one flask, and the desired product is formed at one go .

Propriétés

IUPAC Name |

1-(oxiran-2-yl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(6-5-9-6)3-1-2-4-7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGASQGDKHNCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxiran-2-yl)cyclopentan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)

![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)

![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)

![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)